

Application Note: In Vivo Efficacy of RP-6685 in Preclinical Ovarian Cancer Models

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Compound of Interest

Compound Name: RP-6685

Cat. No.: B10855052

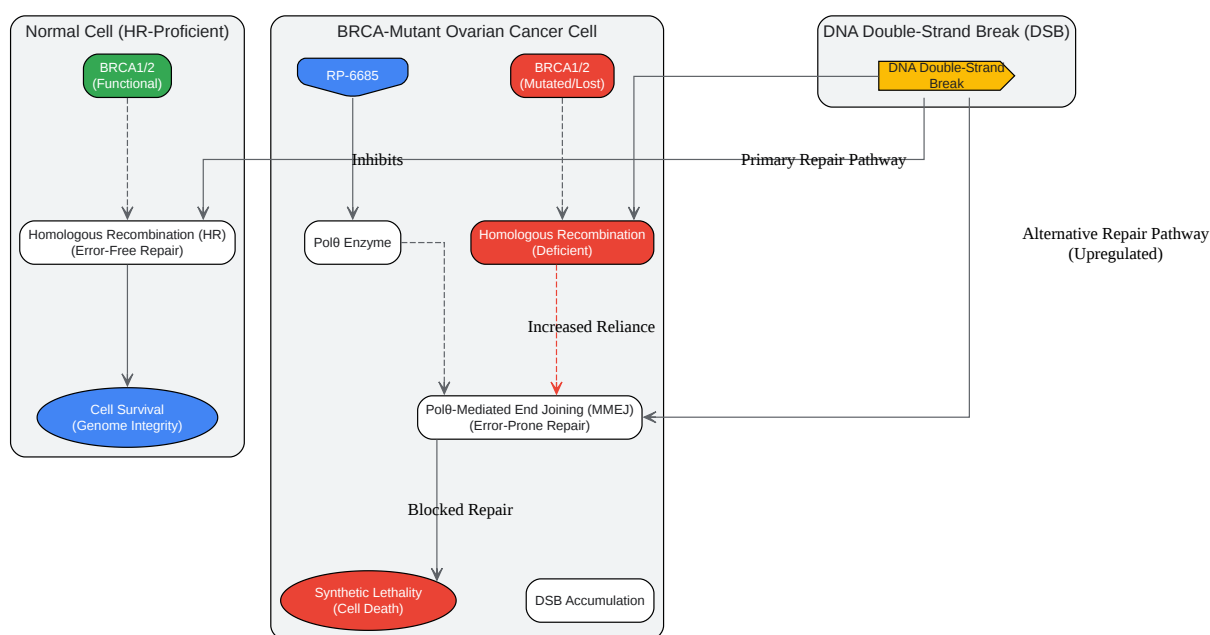
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Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for novel therapeutic strategies, particularly for tumors that have developed resistance to standard therapies. A promising approach involves targeting specific DNA damage response (DDR) pathways that are essential for cancer cell survival. DNA Polymerase Theta (Pol θ), encoded by the POLQ gene, plays a critical role in a mutagenic DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ). In cancers with deficient homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, cancer cells become heavily reliant on Pol θ for survival. This creates a synthetic lethal relationship, where inhibition of Pol θ in HR-deficient cells leads to catastrophic DNA damage and cell death, while sparing normal, HR-proficient cells.

RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the polymerase activity of Pol θ .^{[1][2][3]} Preclinical studies have demonstrated its efficacy in inducing tumor regression in mouse xenograft models of BRCA2-deficient cancers.^{[1][2][3][4]} This application note provides a detailed protocol for evaluating the in vivo efficacy of **RP-6685** in an ovarian cancer patient-derived xenograft (PDX) model with a known BRCA1 mutation, and presents representative data based on expected outcomes.

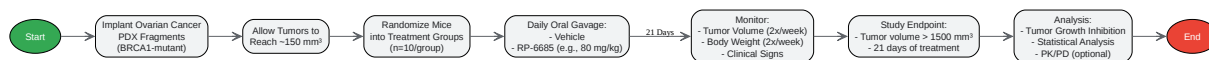
Signaling Pathway: Synthetic Lethality of RP-6685 in HR-Deficient Ovarian Cancer



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Caption: Synthetic lethality of **RP-6685** in BRCA-mutant ovarian cancer cells.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a preclinical in vivo efficacy study of **RP-6685**.

Materials and Reagents

- Compound: **RP-6685** (Repare Therapeutics)
- Vehicle: e.g., 0.5% Methylcellulose in sterile water
- Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
- Tumor Model: Patient-derived xenograft (PDX) from a high-grade serous ovarian carcinoma with a confirmed deleterious BRCA1 mutation.
- Cell Culture Media (for initial PDX expansion, if needed): DMEM/F-12, supplemented with FBS, growth factors, and antibiotics.
- Surgical Tools: Sterile scalpels, forceps, sutures.
- Measurement Tools: Digital calipers.
- Dosing Equipment: Oral gavage needles.
- Anesthetics: Isoflurane or equivalent.

Detailed Experimental Protocol

1. Animal Acclimatization and Housing:

- Upon arrival, allow mice to acclimate for at least one week.
- House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

- All procedures must be approved by and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

2. PDX Implantation:

- Anesthetize the mouse using isoflurane.
- Shave and sterilize the right flank of the animal.
- Make a small incision (~5 mm) in the skin.
- Using sterile forceps, create a subcutaneous pocket.
- Implant a small fragment (~3x3 mm) of the BRCA1-mutant ovarian cancer PDX tissue into the pocket.
- Close the incision with a surgical clip or suture.
- Monitor the animal during recovery.

3. Tumor Growth Monitoring and Randomization:

- Begin monitoring tumor growth approximately 7-10 days post-implantation.
- Measure tumors twice weekly using digital calipers. Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment.

4. Compound Formulation and Administration:

- Prepare a suspension of **RP-6685** in the vehicle (e.g., 0.5% methylcellulose) at the desired concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 20g mouse receiving 0.2 mL).
- Formulate fresh daily or as stability data allows. Keep the suspension homogenous during dosing.

- Administer **RP-6685** or vehicle control to the respective groups via oral gavage once or twice daily (BID) for a predetermined period (e.g., 21 days). A dose of 80 mg/kg BID has been shown to be effective in other models.[3]

5. Efficacy and Tolerability Monitoring:

- Continue to measure tumor volume and body weight at least twice a week throughout the study.
- Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
- Body weight loss exceeding 20% should be a trigger for euthanasia.

6. Study Endpoint and Data Collection:

- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment course (e.g., 21 days).
- At the endpoint, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Excise the tumors, weigh them, and photograph them.
- A portion of the tumor tissue can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., γH2AX) or fixed in formalin for histopathological examination.

Data Presentation: Representative Efficacy Data

The following tables present hypothetical but expected results from an in vivo study of **RP-6685** in a BRCA1-mutant ovarian cancer PDX model.

Table 1: Tumor Growth Inhibition of **RP-6685** in a BRCA1-Mutant Ovarian Cancer PDX Model

Treatment Group	Dosing Regimen	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	0.5% Methylcellulose, BID, p.o.	1250 ± 150	-
RP-6685	80 mg/kg, BID, p.o.	250 ± 75	80%

% TGI is calculated as $[1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ at the end of the study.

Table 2: Tolerability Profile of **RP-6685**

Treatment Group	Dosing Regimen	Mean Body Weight Change (%) at Day 21 ± SEM	Treatment-Related Morbidity/Mortality
Vehicle Control	0.5% Methylcellulose, BID, p.o.	+5.5 ± 2.0	0/10
RP-6685	80 mg/kg, BID, p.o.	+3.0 ± 2.5	0/10

% Body weight change is calculated relative to the starting weight on Day 0.

Conclusion

RP-6685 demonstrates significant single-agent anti-tumor activity in preclinical models of HR-deficient cancers. The provided protocol offers a robust framework for evaluating its efficacy in BRCA-mutant ovarian cancer xenograft models. The synthetic lethal mechanism of action, targeting the dependency of HRD tumors on Polθ for DNA repair, represents a highly promising therapeutic strategy.[5][6] The data generated from these studies are critical for the continued clinical development of Polθ inhibitors for patients with ovarian and other HR-deficient malignancies.

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